![molecular formula C22H22N6O B12048523 3-(1H-Benzimidazol-1-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12048523.png)
3-(1H-Benzimidazol-1-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzimidazol-1-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide is a complex organic compound that features both benzimidazole and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Moiety: The pyrazole ring is usually formed by the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and pyrazole moieties through a hydrazide linkage. This is typically achieved by reacting the benzimidazole derivative with a hydrazide derivative of the pyrazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the hydrazide linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted aromatic derivatives with various functional groups.
Applications De Recherche Scientifique
3-(1H-Benzimidazol-1-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyrazole moiety can enhance the binding affinity and specificity of the compound to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole.
Pyrazole Derivatives: Compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole.
Uniqueness
The uniqueness of 3-(1H-Benzimidazol-1-YL)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide lies in its dual functionality, combining the properties of both benzimidazole and pyrazole moieties. This dual functionality can enhance its biological activity and make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H22N6O |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H22N6O/c1-16-19(17(2)28(26-16)18-8-4-3-5-9-18)14-24-25-22(29)12-13-27-15-23-20-10-6-7-11-21(20)27/h3-11,14-15H,12-13H2,1-2H3,(H,25,29)/b24-14+ |
Clé InChI |
BMROLTSJKPAAGF-ZVHZXABRSA-N |
SMILES isomérique |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)CCN3C=NC4=CC=CC=C43 |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CCN3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





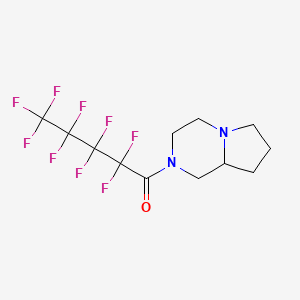
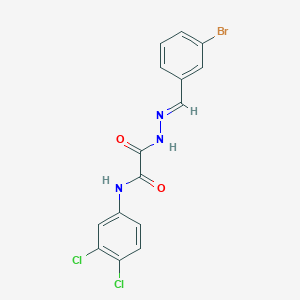
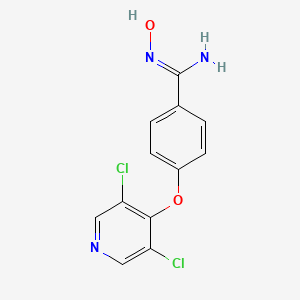
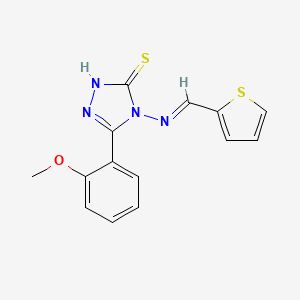
![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)
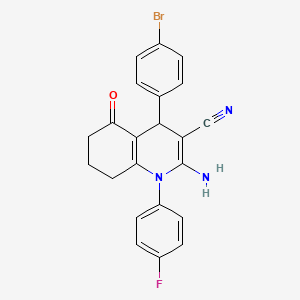
![3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde](/img/structure/B12048505.png)
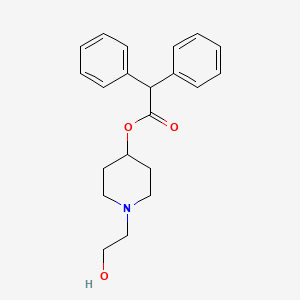
![N-(4-acetylphenyl)-2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048513.png)
